2-(3-Aminopropyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazin-3-one
Overview
Description
2-(3-Aminopropyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a pyridazinone core with an aminopropyl side chain and a methylfuran moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or ketoester under acidic or basic conditions.
Introduction of the Aminopropyl Side Chain: The aminopropyl group can be introduced via nucleophilic substitution reactions, where an appropriate alkyl halide reacts with the pyridazinone core in the presence of a base.
Attachment of the Methylfuran Moiety: The final step involves the coupling of the methylfuran group to the pyridazinone core, which can be achieved through various methods such as Suzuki coupling or direct alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopropyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, bases or acids, solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects, such as acting as a drug candidate for various diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Aminopropyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazin-3-one is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its structure and functional groups. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminopropyl)-6-(2-furyl)-2,3-dihydropyridazin-3-one: Similar structure but with a different furan moiety.
2-(3-Aminopropyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one: Similar structure but with a thiophene moiety instead of furan.
2-(3-Aminopropyl)-6-(5-methylpyridin-2-yl)-2,3-dihydropyridazin-3-one: Similar structure but with a pyridine moiety.
Uniqueness
2-(3-Aminopropyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazin-3-one is unique due to the presence of the methylfuran moiety, which may impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-(3-aminopropyl)-6-(5-methylfuran-2-yl)pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9-3-5-11(17-9)10-4-6-12(16)15(14-10)8-2-7-13/h3-6H,2,7-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWJJFJPLBMWKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C(=O)C=C2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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